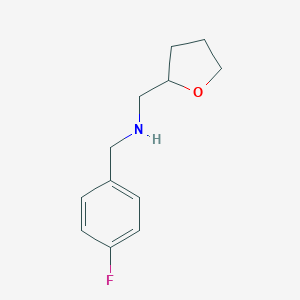
2,4-dichloro-N-(3,5-dichlorophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-N-(3,5-dichlorophenyl)benzamide, commonly known as dicamba, is a selective herbicide widely used in agriculture to control broadleaf weeds. It belongs to the group of benzoic acid herbicides and has been in use since the 1960s. Dicamba is known for its effectiveness against tough-to-kill weeds like pigweed, waterhemp, and marestail. In recent years, dicamba has been at the center of controversy due to its potential to drift and cause damage to non-target crops.
作用机制
Dicamba works by disrupting the plant's growth hormones, causing uncontrolled growth and eventual death. It is taken up by the plant through its leaves and stems and translocated to the growing points, where it causes abnormal growth and cell division.
Biochemical and Physiological Effects:
Dicamba has been shown to affect several physiological processes in plants, including photosynthesis, respiration, and protein synthesis. It also alters the expression of genes involved in plant growth and development. In mammals, dicamba has been found to have low toxicity and is rapidly metabolized and excreted from the body.
实验室实验的优点和局限性
Dicamba is a valuable tool for studying plant growth and development in the laboratory. It can be used to induce abnormal growth and study the effects on gene expression and protein synthesis. However, its use in laboratory experiments is limited by its potential to drift and cause damage to non-target plants.
未来方向
There are several areas of research that could benefit from further investigation into dicamba. These include:
1. Development of dicamba-resistant crops to reduce the potential for drift and damage to non-target crops.
2. Investigation of dicamba's effects on soil microorganisms and other non-target organisms.
3. Development of more effective and environmentally friendly herbicides to reduce the reliance on dicamba and other synthetic herbicides.
4. Investigation of dicamba's potential use in controlling invasive plant species in natural habitats.
5. Study of dicamba's effects on plant growth and development in different environmental conditions, such as drought or high salinity.
In conclusion, dicamba is a widely used herbicide that has been extensively studied for its effectiveness in controlling broadleaf weeds. While it has been at the center of controversy due to its potential to drift and cause damage to non-target crops, dicamba remains an important tool for farmers and researchers alike. Continued research into dicamba's effects on plant growth and development, as well as its potential use in controlling invasive species, could lead to new insights and applications in the future.
合成方法
Dicamba can be synthesized through several methods, including the reaction of 3,5-dichlorobenzoic acid with 2-chlorobenzoyl chloride in the presence of a base like potassium carbonate or sodium hydroxide. Another method involves the reaction of 3,5-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-chlorobenzamide in the presence of a base.
科学研究应用
Dicamba has been extensively studied for its use as a herbicide in agriculture. It has been found to be effective against several broadleaf weeds, including those that have developed resistance to other herbicides. Dicamba is also being investigated for its potential use in controlling invasive plant species in natural habitats.
属性
CAS 编号 |
83426-52-2 |
|---|---|
产品名称 |
2,4-dichloro-N-(3,5-dichlorophenyl)benzamide |
分子式 |
C13H7Cl4NO |
分子量 |
335 g/mol |
IUPAC 名称 |
2,4-dichloro-N-(3,5-dichlorophenyl)benzamide |
InChI |
InChI=1S/C13H7Cl4NO/c14-7-1-2-11(12(17)6-7)13(19)18-10-4-8(15)3-9(16)5-10/h1-6H,(H,18,19) |
InChI 键 |
MAZLGPABDQAWAG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Pictograms |
Irritant; Environmental Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![3-[(4-Chlorophenyl)sulfanyl]propan-1-amine](/img/structure/B185559.png)

